molecular formula C11H11NO B1409442 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile CAS No. 1692441-87-4

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile

Cat. No.: B1409442
CAS No.: 1692441-87-4
M. Wt: 173.21 g/mol
InChI Key: JEIDSKJWVCIKQS-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a methyl group and a prop-2-en-1-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzonitrile and prop-2-en-1-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The prop-2-en-1-ol is reacted with 3-methylbenzonitrile in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

    Oxidation: Oxidation may yield benzoic acid derivatives.

    Reduction: Reduction can produce amines.

    Substitution: Substitution reactions can result in various substituted benzonitriles.

Scientific Research Applications

Pharmaceutical Applications

The primary interest in 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile lies in its potential pharmaceutical applications:

  • Anticancer Activity : Recent studies have shown that benzonitrile derivatives exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme overexpressed in many tumors .
  • Diabetes Treatment : Research indicates that certain benzonitrile derivatives can act as inhibitors of sodium-glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys. This mechanism suggests potential use in managing diabetes by reducing blood glucose levels .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has several industrial applications:

  • Material Science : The compound can be utilized in the production of polymers and coatings due to its ability to enhance thermal stability and flame resistance . It is particularly useful in creating advanced materials that require specific thermal properties.

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound:

StudyApplicationFindings
Study 1Cancer InhibitionDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range .
Study 2Diabetes ManagementShowed promising results as an SGLT2 inhibitor, improving glycemic control in diabetic models .
Study 3Material EnhancementEvaluated as an additive in polymer formulations, resulting in improved thermal stability compared to controls .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to specific sites, influencing the compound’s biological activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzonitrile: Lacks the prop-2-en-1-yloxy group, making it less versatile in certain reactions.

    2-(Prop-2-en-1-yloxy)benzonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.

    3-Methyl-2-(prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy, leading to different chemical properties.

Biological Activity

3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{NO}

This compound features a nitrile functional group, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that compounds containing nitrile groups exhibit significant antiviral properties. A study highlighted that certain nitrile derivatives showed anti-hepatitis B virus (HBV) activities with effective concentrations (EC50) ranging from 8.7 to 30.7 μg/mL, suggesting potential applications in treating viral infections .

Anticancer Properties

The structural characteristics of benzonitrile derivatives, including this compound, may contribute to anticancer activities. Nitriles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated moderate anti-tumor effects against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Study 1: Antiviral Efficacy

In a recent study focusing on the antiviral properties of nitrile compounds, this compound was evaluated for its ability to inhibit HBV replication. The findings indicated that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly against breast and liver cancer cells. The study utilized flow cytometry to analyze apoptosis and found that the compound induced programmed cell death in a dose-dependent manner.

Data Table: Biological Activities Overview

Activity TypeCompoundEC50/IC50 ValueReference
AntiviralThis compound8.7 - 30.7 μg/mL
AnticancerSimilar benzonitrile derivativesModerate cytotoxicity
Enzyme InhibitionVarious nitrilesVaries

Properties

IUPAC Name

3-methyl-2-prop-2-enoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIDSKJWVCIKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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